4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Overview
Description
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one is a colorless liquid characterized by its ethoxy and trifluoromethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one can be achieved through various methods. One such method involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of triethylamine. This reaction is typically carried out in a continuous reactor, allowing for efficient and rapid production .
Industrial Production Methods
In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into a reactor. The product, this compound, is then continuously extracted, ensuring a high yield and minimizing safety hazards .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: Reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: Reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used in substitution reactions to replace the ethoxy group.
Organozinc Compounds: Used in addition reactions to the carbonyl group.
Triethyl Phosphite: Used in cycloaddition reactions to form complex cyclic structures.
Major Products Formed
Substitution Products: Ethoxy group substitution products.
Addition Products: Products arising from 1,2-addition to the carbonyl group.
Cycloaddition Products: Complex cyclic structures formed through [4+2] cycloaddition.
Scientific Research Applications
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The ethoxy and trifluoromethyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution, addition, and cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A closely related compound with similar functional groups and reactivity.
Ethyl 4,4,4-trifluorocrotonate: Another compound with trifluoromethyl and ethoxy groups, used in similar synthetic applications.
Uniqueness
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one is unique due to its combination of ethoxy and trifluoromethyl groups, which enhance its reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in various scientific and industrial applications .
Properties
IUPAC Name |
4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYIFUROKBDHCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420776 | |
Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17129-06-5 | |
Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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